![molecular formula C16H15FN4O3S B2887136 N-(4-{[3-(4-fluorophenyl)-3-oxoprop-1-en-1-yl]amino}benzenesulfonyl)guanidine CAS No. 423742-56-7](/img/structure/B2887136.png)
N-(4-{[3-(4-fluorophenyl)-3-oxoprop-1-en-1-yl]amino}benzenesulfonyl)guanidine
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Overview
Description
N-(4-{[3-(4-fluorophenyl)-3-oxoprop-1-en-1-yl]amino}benzenesulfonyl)guanidine is a complex organic compound with potential applications in various scientific fields. This compound features a fluorophenyl group, a sulfonylguanidine moiety, and an enone structure, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[3-(4-fluorophenyl)-3-oxoprop-1-en-1-yl]amino}benzenesulfonyl)guanidine typically involves multiple steps, including the formation of the fluorophenyl group, the enone structure, and the sulfonylguanidine moiety. Common synthetic routes may involve:
Formation of the Fluorophenyl Group:
Formation of the Enone Structure: The enone structure can be synthesized through aldol condensation reactions, where an aldehyde and a ketone react under basic conditions to form the enone.
Formation of the Sulfonylguanidine Moiety: This step involves the reaction of a sulfonyl chloride with guanidine or its derivatives under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[3-(4-fluorophenyl)-3-oxoprop-1-en-1-yl]amino}benzenesulfonyl)guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(4-{[3-(4-fluorophenyl)-3-oxoprop-1-en-1-yl]amino}benzenesulfonyl)guanidine has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be used in biochemical assays to study enzyme interactions and cellular processes.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-{[3-(4-fluorophenyl)-3-oxoprop-1-en-1-yl]amino}benzenesulfonyl)guanidine involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular signaling pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- (E)-3-[3’-(4"-Fluorophenyl)-1’-(1"-methylethyl)-1H-indol-2"-yl]-2-propnal
Uniqueness
N-(4-{[3-(4-fluorophenyl)-3-oxoprop-1-en-1-yl]amino}benzenesulfonyl)guanidine is unique due to its combination of a fluorophenyl group, an enone structure, and a sulfonylguanidine moiety
Biological Activity
N-(4-{[3-(4-fluorophenyl)-3-oxoprop-1-en-1-yl]amino}benzenesulfonyl)guanidine, a compound featuring a guanidine moiety, has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes a guanidine group, which is known to confer significant biological activity, particularly in the context of neurological and metabolic disorders.
Guanidine derivatives, including this compound, have been shown to interact with various biological pathways:
- Inhibition of Neurotransmitter Responses : Research indicates that guanidine compounds can inhibit responses to neurotransmitters such as GABA and glycine. This inhibition occurs through the blockade of chloride channels, which may contribute to neurological symptoms observed in conditions like uremia .
- CNS Activity : The guanidine group is associated with central nervous system (CNS) activity. Compounds with this moiety have been identified as potential therapeutic agents for neurodegenerative diseases due to their ability to modulate neurotransmitter systems .
2. Pharmacological Properties
The compound exhibits several pharmacological properties:
- Anti-inflammatory Effects : Guanidine derivatives have demonstrated anti-inflammatory activity, making them candidates for treating inflammatory diseases .
- Antidiabetic Potential : Some studies suggest that guanidine-based compounds may improve insulin sensitivity and glucose metabolism, indicating their potential use in diabetes management .
Study 1: Inhibition of GABA Responses
A study conducted on mouse spinal cord neurons highlighted the inhibitory effects of guanidine compounds on GABA responses. The results showed that these compounds inhibited both GABA and glycine responses in a dose-dependent manner, suggesting their potential role in modulating excitatory and inhibitory neurotransmission .
Study 2: Therapeutic Applications
A review of guanidine derivatives emphasized their therapeutic uses across various diseases. The findings indicated that these compounds could serve as inhibitors of Na+/H+ exchangers and nitric oxide synthase, further broadening their application scope in treating cardiovascular and metabolic disorders .
Data Table: Summary of Biological Activities
Biological Activity | Mechanism of Action | Potential Applications |
---|---|---|
Inhibition of GABA | Blockade of chloride channels | Neurological disorders |
Anti-inflammatory | Modulation of inflammatory pathways | Inflammatory diseases |
Antidiabetic | Improvement in insulin sensitivity | Diabetes management |
CNS modulation | Interaction with neurotransmitter systems | Neurodegenerative diseases |
Properties
IUPAC Name |
2-[4-[[(E)-3-(4-fluorophenyl)-3-oxoprop-1-enyl]amino]phenyl]sulfonylguanidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN4O3S/c17-12-3-1-11(2-4-12)15(22)9-10-20-13-5-7-14(8-6-13)25(23,24)21-16(18)19/h1-10,20H,(H4,18,19,21)/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGVVTNSFFIIEPV-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=CNC2=CC=C(C=C2)S(=O)(=O)N=C(N)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)/C=C/NC2=CC=C(C=C2)S(=O)(=O)N=C(N)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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